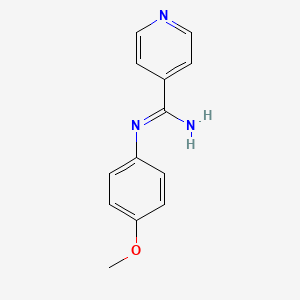

N-(p-Methoxyphenyl)isonicotinamidine

Description

N-(p-Methoxyphenyl)isonicotinamidine (C₁₃H₁₃N₃O) is an isonicotinamidine derivative featuring a para-methoxyphenyl substituent. Its molecular structure includes a pyridine core linked to an amidine group, with the methoxy group positioned para to the nitrogen on the phenyl ring. According to PubChemLite data (2025), the compound has a monoisotopic mass of 227.10587 Da and an InChIKey of IHSQITMFXQQHOU-UHFFFAOYSA-N . Despite its defined structure, neither patents nor peer-reviewed literature have been reported for this compound as of 2025, indicating a significant research gap .

Properties

CAS No. |

23565-15-3 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N'-(4-methoxyphenyl)pyridine-4-carboximidamide |

InChI |

InChI=1S/C13H13N3O/c1-17-12-4-2-11(3-5-12)16-13(14)10-6-8-15-9-7-10/h2-9H,1H3,(H2,14,16) |

InChI Key |

IHSQITMFXQQHOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Methoxyphenyl)isonicotinamidine typically involves the reaction of p-methoxyaniline with isonicotinic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amidine bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(p-Methoxyphenyl)isonicotinamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese(IV) oxide to form corresponding imine derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Manganese(IV) oxide in an organic solvent.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of imine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-(p-Methoxyphenyl)isonicotinamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(p-Methoxyphenyl)isonicotinamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Structural Isomers: N-(o-Methoxyphenyl)isonicotinamidine

The ortho-methoxy isomer, N-(o-Methoxyphenyl)isonicotinamidine (C₁₃H₁₃N₃O), shares the same molecular formula and mass as the para-substituted analog but differs in the position of the methoxy group. This structural variation impacts steric and electronic properties. For instance:

Table 1: Key Differences Between Isonicotinamidine Isomers

| Property | N-(p-Methoxyphenyl)isonicotinamidine | N-(o-Methoxyphenyl)isonicotinamidine |

|---|---|---|

| Substituent Position | Para | Ortho |

| InChIKey | IHSQITMFXQQHOU-UHFFFAOYSA-N | QBWYGJNTTNACJE-UHFFFAOYSA-N |

| Reported Applications | None | None |

| Patent/Literature Count (2025) | 0/0 | 0/0 |

Both isomers remain unexplored in terms of synthetic applications or biological activity, highlighting a critical area for future research .

p-Methoxyphenyl Glycosides ()

p-Methoxyphenyl groups are commonly used in glycosylation chemistry as protective or directing groups. For example:

- Compound 18: p-Methoxyphenyl 4-O-allyl-2,3-O-isopropylidene-α-L-rhamnopyranoside, synthesized via allylation and benzoylation, serves as a glycosyl donor in carbohydrate chemistry .

- Compound 19 : Derived from 18 by removing the isopropylidene group, this intermediate achieves high yields (88%) in benzoylation reactions .

Comparison with Target Compound :

Photochromic p-Methoxyphenyl Derivatives ()

Photochromic compounds such as 3-(p-methoxyphenyl)-3-phenyl-6-morpholino-3H-naphtho-[2,1-b]pyran (Compound II) incorporate p-methoxyphenyl groups to modulate light-responsive properties. These naphthopyrans exhibit reversible color changes under UV light, making them valuable in lenses and coatings .

Contrast with Target Compound :

- Core Structure : The target compound’s pyridine-amidine backbone differs fundamentally from naphthopyrans, limiting direct photochromic applicability.

- Substituent Role : In photochromic systems, the methoxy group enhances electron donation, stabilizing excited states. For this compound, the methoxy group may instead influence solubility or binding affinity in hypothetical biochemical contexts .

Research Implications and Gaps

- Synthetic Potential: The absence of reported patents or literature for this compound contrasts with its structural analogs, which are utilized in glycosylation () and photochromic materials (). This disparity underscores the need for exploratory studies on its reactivity and applications.

- Biological Relevance: Isonicotinamidine derivatives are known for antimicrobial and antitumor properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.